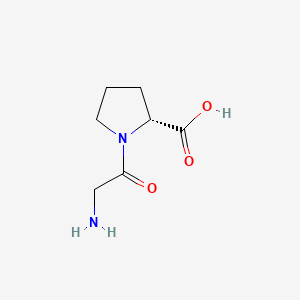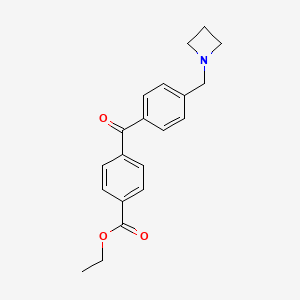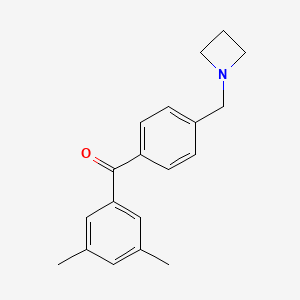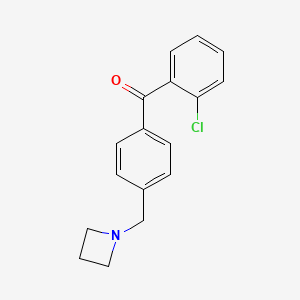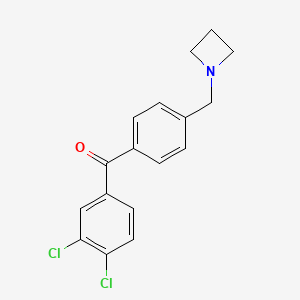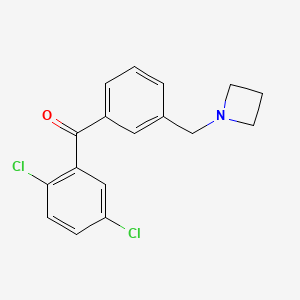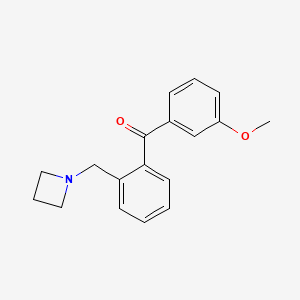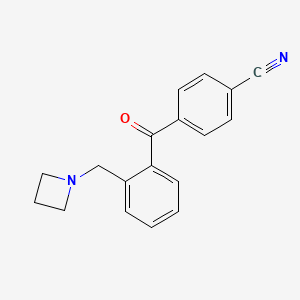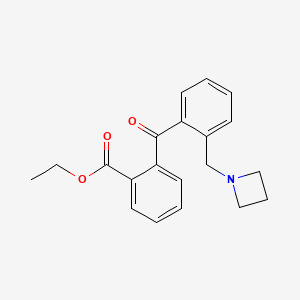
3-Isothiocyanato-1,1'-biphenyl
描述
3-Isothiocyanato-1,1’-biphenyl is a synthetic compound with the molecular formula C13H9NS and a molecular weight of 211.28 g/mol.
作用机制
Mode of Action
The specific mode of action of 3-Isothiocyanato-1,1’-biphenyl is currently unknown . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier .
生化分析
Biochemical Properties
3-Isothiocyanato-1,1’-biphenyl plays a crucial role in biochemical reactions, particularly due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, specifically inhibiting CYP2C19 and CYP2C9 . These interactions are significant as they can influence the metabolism of other compounds within the body. Additionally, 3-Isothiocyanato-1,1’-biphenyl has been noted for its ability to permeate the blood-brain barrier, indicating its potential effects on neurological processes .
Cellular Effects
The effects of 3-Isothiocyanato-1,1’-biphenyl on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to downregulate the expression of certain genes involved in metabolic processes . Furthermore, 3-Isothiocyanato-1,1’-biphenyl can affect cellular metabolism by inhibiting specific enzymes, thereby altering the metabolic flux within cells .
Molecular Mechanism
At the molecular level, 3-Isothiocyanato-1,1’-biphenyl exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to and inhibit specific enzymes, such as CYP2C19 and CYP2C9 . This inhibition can lead to changes in the metabolism of other compounds, thereby influencing overall cellular function. Additionally, 3-Isothiocyanato-1,1’-biphenyl has been observed to modulate gene expression, further contributing to its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Isothiocyanato-1,1’-biphenyl have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound remains relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that 3-Isothiocyanato-1,1’-biphenyl can have sustained effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation .
Dosage Effects in Animal Models
The effects of 3-Isothiocyanato-1,1’-biphenyl vary with different dosages in animal models. At lower doses, the compound has been observed to exert beneficial effects, such as enzyme inhibition and modulation of gene expression . At higher doses, toxic or adverse effects have been reported, including potential damage to liver and kidney tissues . These findings highlight the importance of dosage regulation when using 3-Isothiocyanato-1,1’-biphenyl in research and therapeutic applications.
Metabolic Pathways
3-Isothiocyanato-1,1’-biphenyl is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 . These interactions can influence the metabolism of other compounds, leading to changes in metabolic flux and metabolite levels within the body. Additionally, the compound is metabolized through the mercapturic acid pathway, which involves conjugation with glutathione and subsequent excretion in the urine .
Transport and Distribution
Within cells and tissues, 3-Isothiocyanato-1,1’-biphenyl is transported and distributed through various mechanisms. It has been observed to interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes . The compound’s ability to permeate the blood-brain barrier further highlights its potential for neurological applications .
Subcellular Localization
The subcellular localization of 3-Isothiocyanato-1,1’-biphenyl is crucial for its activity and function. This compound has been found to localize within specific cellular compartments, such as the endoplasmic reticulum and mitochondria . These localizations are directed by targeting signals and post-translational modifications, which ensure that 3-Isothiocyanato-1,1’-biphenyl reaches its intended sites of action within the cell .
准备方法
Synthetic Routes and Reaction Conditions: 3-Isothiocyanato-1,1’-biphenyl can be synthesized through the reaction of biphenyl-3-ylamine with thiocarbonyldiimidazole (TCDI) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is typically carried out in dichloromethane (DCM) at room temperature under an inert atmosphere for one hour . The reaction mixture is then purified by a silica plug, and the solvent is removed under reduced pressure to yield the product as a colorless oil .
Industrial Production Methods: While specific industrial production methods for 3-Isothiocyanato-1,1’-biphenyl are not widely documented, the synthesis process described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
化学反应分析
Types of Reactions: 3-Isothiocyanato-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions with amines to form thiourea derivatives.
Addition Reactions: The compound can react with nucleophiles, such as alcohols and thiols, to form corresponding adducts.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dichloromethane, N,N-dimethylformamide (DMF).
Catalysts: 4-Dimethylaminopyridine (DMAP).
Major Products:
Thiourea Derivatives: Formed from the reaction with amines.
Adducts: Formed from the reaction with alcohols and thiols.
科学研究应用
3-Isothiocyanato-1,1’-biphenyl has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antimicrobial properties and its ability to inhibit the growth of certain pathogens.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials.
相似化合物的比较
Phenyl Isothiocyanate: Similar in structure but lacks the biphenyl moiety.
Benzyl Isothiocyanate: Contains a benzyl group instead of the biphenyl group.
Allyl Isothiocyanate: Contains an allyl group instead of the biphenyl group.
Uniqueness: 3-Isothiocyanato-1,1’-biphenyl is unique due to its biphenyl structure, which imparts distinct chemical and biological properties compared to other isothiocyanates.
属性
IUPAC Name |
1-isothiocyanato-3-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NS/c15-10-14-13-8-4-7-12(9-13)11-5-2-1-3-6-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASUKDIZQBZXRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501333663 | |
| Record name | 1-isothiocyanato-3-phenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501333663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1510-25-4 | |
| Record name | 1-isothiocyanato-3-phenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501333663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


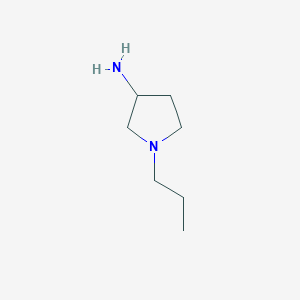
![2-{[2-(2-Pyridinyl)ethyl]thio}ethanol](/img/structure/B1292400.png)
![2-[(Carboxymethyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B1292402.png)
